Ethyl 3-methyl-4-oxobutanoate

Description

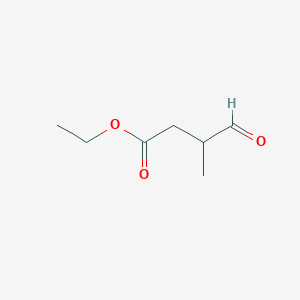

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-methyl-4-oxobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-3-10-7(9)4-6(2)5-8/h5-6H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTVUASUIMPCWSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50514723 | |

| Record name | Ethyl 3-methyl-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50514723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54998-57-1 | |

| Record name | Ethyl 3-methyl-4-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50514723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Methodologies for Ethyl 3 Methyl 4 Oxobutanoate

Established Synthetic Pathways to Ethyl 3-methyl-4-oxobutanoate

The traditional synthesis of this compound and its precursors relies on cornerstone reactions of organic chemistry. These methods, while effective, often involve multi-step sequences and require careful control of reaction conditions.

Horner-Wadsworth-Emmons Reaction Sequences for Precursor Generation

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for the stereoselective synthesis of alkenes and is instrumental in creating precursors that can be converted to this compound. nih.govwikipedia.org This reaction utilizes a stabilized phosphonate (B1237965) carbanion, which reacts with an aldehyde or ketone to form an alkene. nih.govwikipedia.org The phosphonate carbanions are more nucleophilic and generally less basic than the corresponding Wittig reagents, offering advantages in terms of reactivity and ease of workup, as the dialkyl phosphate (B84403) byproduct is water-soluble. nih.govnrochemistry.com

A general strategy involves the reaction of a phosphonate, such as triethyl phosphonoacetate, with a suitable aldehyde. The resulting α,β-unsaturated ester can then be further elaborated to the target molecule. For instance, a precursor to this compound could be synthesized via an HWE reaction, followed by subsequent chemical transformations like reduction and oxidation. The stereochemical outcome of the HWE reaction, predominantly yielding the (E)-alkene, is a key advantage, allowing for the controlled synthesis of specific isomers. nih.govwikipedia.org The reaction conditions, including the choice of base (e.g., NaH, NaOMe, BuLi), solvent, and temperature, can be fine-tuned to optimize the yield and selectivity of the desired alkene precursor. nrochemistry.comorganic-chemistry.org

Condensation Reactions in the Formation of this compound

Condensation reactions, particularly the Claisen condensation, are fundamental to the formation of β-keto esters like this compound. perlego.commasterorganicchemistry.comopenstax.org The Claisen condensation involves the reaction between two ester molecules in the presence of a strong base, such as sodium ethoxide, to form a new carbon-carbon bond. perlego.comopenstax.org

A plausible route to a related compound, ethyl acetoacetate (B1235776) (ethyl 3-oxobutanoate), involves the self-condensation of ethyl acetate. perlego.com For the synthesis of this compound, a crossed Claisen condensation would be necessary. This would theoretically involve the reaction of the enolate of ethyl propanoate with a suitable acylating agent. The mechanism proceeds through the formation of a nucleophilic enolate from one ester, which then attacks the carbonyl carbon of the second ester. perlego.comopenstax.org Subsequent elimination of an alkoxide leads to the formation of the β-keto ester. perlego.comopenstax.org A full equivalent of base is typically required to drive the reaction to completion by deprotonating the resulting β-keto ester, which is more acidic than the starting ester. openstax.org

Organometallic Reagent-Mediated Syntheses

Organometallic reagents play a crucial role in carbon-carbon bond formation and can be employed in the synthesis of this compound. The Reformatsky reaction, for example, utilizes an organozinc reagent to condense with aldehydes or ketones, forming β-hydroxy esters. acs.org This reaction typically involves the treatment of an α-halo ester with zinc metal to generate a Reformatsky enolate. acs.org

For the synthesis of a precursor to this compound, one could envision the reaction of ethyl bromoacetate (B1195939) with propionaldehyde (B47417) in the presence of zinc. This would yield ethyl 3-hydroxy-4-methylpentanoate, which could then be oxidized to the target keto-ester. A key advantage of the Reformatsky reaction is that the organozinc reagents are generally less reactive than Grignard or organolithium reagents, which helps to prevent side reactions such as addition to the ester group. acs.org The reaction is typically carried out in solvents like diethyl ether or tetrahydrofuran (B95107) (THF). acs.org

Novel and Optimized Synthetic Routes

Recent advancements in synthetic methodology have focused on improving the efficiency, selectivity, and environmental footprint of chemical transformations. These innovations are being applied to the synthesis of β-keto esters, including this compound and its derivatives.

Catalytic Enhancements in this compound Synthesis

Catalysis offers a powerful means to enhance the synthesis of this compound by improving reaction rates, yields, and selectivity under milder conditions. One established direct synthesis involves the ozonolysis of an alkene precursor. For example, a solution of ethyl 3-methyl-4-pentenoate in dichloromethane (B109758) can be cooled to -78°C and treated with ozone. prepchem.com Subsequent workup with a reducing agent yields this compound. prepchem.com

Another approach involves the catalytic oxidation of a corresponding alcohol precursor. For instance, the synthesis of the related methyl (3S)-3-(tert-butoxycarbonylamino)-4-oxobutanoate has been achieved through oxidation of the corresponding alcohol using NaClO/TEMPO. chemicalbook.com This method could potentially be adapted for the synthesis of this compound from ethyl 3-methyl-4-hydroxybutanoate. The use of catalysts in these transformations can lead to higher efficiency and avoid the use of stoichiometric and often hazardous reagents.

The table below summarizes a selection of catalytic approaches for the synthesis of β-keto esters and their derivatives.

| Catalyst/Reagent System | Substrates | Product Type | Key Features |

| O3/reductive workup | Alkene esters | β-Keto esters | Direct conversion of alkenes. |

| NaClO/TEMPO | Alcohols | β-Keto esters | Catalytic oxidation under mild conditions. chemicalbook.com |

| In(OTf)3 | 1,3-Diketones and alkynes | Substituted enones | Catalyzes the addition to form complex structures. orgsyn.org |

Flow Chemistry Applications in the Preparation of this compound Derivatives

Flow chemistry has emerged as a transformative technology in chemical synthesis, offering advantages in terms of safety, scalability, and process control. The synthesis of β-keto esters, a class of compounds to which this compound belongs, has been successfully adapted to flow processes. acs.orgthieme-connect.com

One notable flow process for β-keto ester synthesis involves the BF3·OEt2-catalyzed formal C-H insertion of ethyl diazoacetate into aldehydes. nih.govacs.org This method allows for the continuous production of β-keto esters. thieme-connect.com The output from the flow reactor can then be directly used in subsequent reactions without the need for purification of the intermediate β-keto ester. acs.org This approach has been demonstrated in the synthesis of a variety of 2,6-substituted pyrimidin-4-ols by condensing the in-flow generated β-keto esters with amidines. acs.org While a specific flow synthesis for this compound has not been detailed in the provided context, the established flow methodologies for β-keto esters provide a clear blueprint for its potential production using this technology.

The table below outlines the key aspects of flow chemistry applications in β-keto ester synthesis.

| Flow Chemistry Approach | Key Reagents | Product Type | Advantages |

| BF3·OEt2-catalyzed C-H insertion | Aldehydes, Ethyl diazoacetate | β-Keto esters | Continuous production, enhanced safety, potential for direct use in subsequent steps. nih.govacs.org |

Green Chemistry Approaches in Ketoester Synthesis

The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. For the synthesis of β-keto esters, including this compound, green chemistry principles are being actively applied to reduce waste, avoid hazardous reagents, and improve energy efficiency. Key strategies include biocatalysis and electrochemical synthesis, which offer sustainable alternatives to traditional chemical methods.

One of the most promising green approaches is the use of enzymes as catalysts. Biocatalytic methods operate under mild conditions of temperature and pH, typically in aqueous media, thereby minimizing energy consumption and the use of volatile organic solvents. For the synthesis of chiral molecules, enzymes offer high enantioselectivity, which is often difficult to achieve with conventional chemical catalysts.

A notable advancement in this area is the development of self-sufficient heterogeneous biocatalysts for the asymmetric reduction of β-keto esters to produce enantiomerically pure β-hydroxy esters. rsc.org This method utilizes ketoreductases, such as those from Lactobacillus kefir (LkKRED), immobilized on a solid support. rsc.org A key innovation is the co-immobilization of redox cofactors like NADPH, which are continuously regenerated in situ using a simple alcohol like 2-propanol as an ancillary electron donor. rsc.org This self-sufficiency eliminates the need for the costly addition of external cofactors. rsc.org Operating these biocatalytic systems in a continuous flow reactor further enhances their efficiency and scalability for industrial applications. rsc.org While this example focuses on the reduction of a ketoester, the principles of enzymatic catalysis are broadly applicable to the synthesis of the ketoester itself, for instance, through enzyme-catalyzed condensation reactions.

The following table summarizes the key aspects of a self-sufficient heterogeneous biocatalyst system for the reduction of β-keto esters, a process closely related to their synthesis.

| Parameter | Description | Reference |

| Enzyme | (R)-specific ketoreductase from Lactobacillus kefir (LkKRED) | rsc.org |

| Support | Macroporous agarose (B213101) beads | rsc.org |

| Cofactor | NADPH (co-immobilized) | rsc.org |

| Regeneration System | 2-propanol as an ancillary electron donor | rsc.org |

| Operational Mode | Continuous flow | rsc.org |

| Key Advantage | No exogenous supply of NAD(P)H needed, enhancing economic viability. | rsc.org |

Electrochemical synthesis represents another powerful green chemistry tool for the formation of complex molecules from simple precursors. rsc.org This technique uses electricity as a "reagent" to drive chemical transformations, thereby avoiding the need for stoichiometric chemical oxidants or reductants that generate significant waste. rsc.org

Recent research has demonstrated the electrochemical synthesis of β-keto spirolactones from simple β-keto esters. rsc.org This method is performed in environmentally benign solvents like acetone (B3395972) and water at room temperature. rsc.org The process is believed to proceed through the formation of a radical intermediate from the β-keto ester at the anode, which then reacts with an alkene. rsc.org This approach not only minimizes waste but also allows for the construction of complex molecular architectures under mild conditions. rsc.org The scalability of electrochemical methods, particularly through continuous flow setups, further enhances their industrial applicability. rsc.org

Below is a table outlining the features of a green electrochemical approach for the synthesis of derivatives from β-keto esters.

| Feature | Description | Reference |

| Oxidant | Electrons (electricity) | rsc.org |

| Solvents | Green solvents such as acetone and water | rsc.org |

| Catalyst | Avoids transition metal Lewis acids | rsc.org |

| Temperature | Room temperature | rsc.org |

| Key Advantage | Avoids stoichiometric metallic oxidants, environmentally friendly. | rsc.org |

| Scalability | Amenable to continuous flow electrochemical approaches. | rsc.org |

While specific, documented green synthesis routes for this compound are not extensively detailed in the provided search results, the principles demonstrated in the synthesis of other ketoesters are directly applicable. Future research will likely focus on adapting these biocatalytic and electrochemical methodologies for the direct synthesis of this and other valuable ketoesters, paving the way for more sustainable chemical manufacturing.

Chemical Reactivity and Transformation of Ethyl 3 Methyl 4 Oxobutanoate

Electrophilic and Nucleophilic Reactions of Ethyl 3-methyl-4-oxobutanoate

The dual functionality of this compound dictates its reactivity, allowing it to act as both an electrophile and, after deprotonation, a nucleophile.

Condensation Reactions with Amines and Aldehydes

The aldehyde group in this compound readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. libretexts.org This reaction is typically catalyzed by acid and involves the nucleophilic attack of the amine on the aldehyde carbonyl, followed by the elimination of a water molecule. libretexts.org The pH of the reaction medium is a critical factor; it must be acidic enough to protonate the hydroxyl intermediate to facilitate water elimination, but not so acidic that it protonates the amine reactant, rendering it non-nucleophilic. libretexts.org

Similarly, the α-carbon of this compound, being adjacent to both a carbonyl and an ester group, possesses acidic protons. In the presence of a suitable base, it can be deprotonated to form a nucleophilic enolate. This enolate can then participate in aldol-type condensation reactions with aldehydes. vanderbilt.edu The general mechanism involves the nucleophilic attack of the enolate on the electrophilic carbonyl carbon of an aldehyde, leading to the formation of a new carbon-carbon bond. vanderbilt.edu

Alkylation Reactions of Related Oxobutanoates

The principles of alkylation are well-demonstrated in related oxobutanoate compounds, such as ethyl acetoacetate (B1235776) (ethyl 3-oxobutanoate). libretexts.orglibretexts.org The acidic α-hydrogens, situated between two carbonyl groups, are readily removed by a base to generate a resonance-stabilized enolate ion. This enolate is a potent nucleophile that can react with alkyl halides in an SN2 fashion, resulting in the formation of a new carbon-carbon bond at the α-position. libretexts.orglibretexts.org This process is known as the acetoacetic ester synthesis and is a classic method for preparing ketones. libretexts.orglibretexts.org

Nucleophilic Addition Reactions at the Carbonyl Center

The carbonyl carbon of the aldehyde group in this compound is highly electrophilic and susceptible to nucleophilic attack. masterorganicchemistry.com This fundamental reaction, known as nucleophilic addition, involves the formation of a new bond between the nucleophile and the carbonyl carbon, with the concurrent breaking of the C=O pi bond. The hybridization of the carbonyl carbon changes from sp² to sp³, resulting in a tetrahedral intermediate. masterorganicchemistry.com

A variety of nucleophiles can participate in these reactions. For instance, Grignard reagents and organolithium compounds add irreversibly to form alcohols after an aqueous workup. youtube.com Hydride reagents, such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄), reduce the aldehyde to a primary alcohol. youtube.com The reaction with cyanide ion (CN⁻) leads to the formation of a cyanohydrin. masterorganicchemistry.com The reversibility of these additions depends on the basicity of the incoming nucleophile. masterorganicchemistry.com

Cyclization and Heterocycle Formation via this compound

The diverse reactivity of this compound and related β-ketoesters makes them valuable precursors in the synthesis of various heterocyclic compounds.

Intramolecular Cyclization Pathways to Substituted Pyrido[2,3-c]carbazol-1-ones

While direct evidence for the synthesis of pyrido[2,3-c]carbazol-1-ones from this compound is not prevalent in the provided search results, the general principles of intramolecular cyclization can be inferred. The formation of such complex ring systems often involves a series of reactions, including condensation and cyclization steps. The reactivity of the functional groups in this compound would allow it to participate in multi-step syntheses to build the necessary carbazole (B46965) framework, which could then undergo further reactions to form the fused pyrido ring.

Formation of Other Heterocyclic Systems

While direct studies on the use of this compound in the synthesis of a wide array of heterocyclic systems are not extensively documented, the reactivity of analogous β-ketoesters provides a strong indication of its potential. The general reactivity pattern of β-ketoesters involves the reaction of the dicarbonyl functionality or its enolate with bifunctional reagents to yield various heterocyclic rings.

For instance, a related compound, ethyl acetoacetate, readily participates in multicomponent reactions to form complex heterocyclic structures. In one study, ethyl acetoacetate was reacted with aromatic or heteroaromatic aldehydes and hydroxylamine (B1172632) hydrochloride in the presence of an agro-waste catalyst and glycerol. nih.gov This reaction proceeded through the formation of an oxime intermediate, followed by nucleophilic attack on the aldehyde and subsequent cyclization to yield 3-methyl-4-(hetero)aryl methylene (B1212753) isoxazole-5(4H)-ones in high yields (86–92%). nih.gov The plausible mechanism suggests that this compound could undergo a similar transformation, leading to the corresponding isoxazole (B147169) derivatives.

Furthermore, the reaction of ethyl 4,4,4-trifluoro-3-oxobutanoate with arylidenemalononitriles in the presence of a catalytic amount of triethylamine (B128534) in ethanol (B145695) resulted in the formation of 2-trifluoromethyl-3,4-dihydro-2H-pyran and 2-(trifluoromethyl)piperidine (B127925) derivatives. researchgate.net This highlights the potential of the β-ketoester framework to participate in Michael additions followed by intramolecular cyclization to form six-membered heterocyclic rings. Given these examples, it is highly probable that this compound can serve as a precursor for a variety of heterocyclic systems, including pyrans, pyridines, and isoxazoles, under appropriate reaction conditions.

| Starting Material | Reagents | Heterocyclic Product | Yield (%) |

| Ethyl acetoacetate | Aromatic/heteroaromatic aldehydes, hydroxylamine hydrochloride | 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones | 86-92 nih.gov |

| Ethyl 4,4,4-trifluoro-3-oxobutanoate | Arylidenemalononitriles, triethylamine | 2-trifluoromethyl-3,4-dihydro-2H-pyran and 2-(trifluoromethyl)piperidine derivatives | Not specified researchgate.net |

Stereoselective Transformations Involving this compound

The stereoselective transformation of β-ketoesters is a cornerstone of modern asymmetric synthesis, providing access to chiral building blocks that are crucial for the synthesis of pharmaceuticals and other biologically active molecules. Although specific studies on the stereoselective transformations of this compound are limited, the extensive research on related ketoesters offers valuable insights into its potential applications.

The asymmetric reduction of the ketone functionality in β-ketoesters is a well-established method for producing chiral β-hydroxy esters. While direct examples for this compound are scarce, the asymmetric reduction of the closely related ethyl 4-chloro-3-oxobutanoate has been extensively studied. These studies often employ biocatalysts, such as yeast and specific enzymes, to achieve high enantioselectivity.

For example, the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to optically active ethyl (S)-4-chloro-3-hydroxybutanoate has been achieved using yeast fermentation broth. researchgate.net The addition of β-cyclodextrin as a chiral additive was found to significantly improve both the yield and the enantiomeric excess of the (S)-product, reaching up to 76% and 92%, respectively. researchgate.net

In another approach, recombinant Escherichia coli strains co-expressing an NADPH-dependent aldehyde reductase and a glucose dehydrogenase have been utilized for the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to ethyl (R)-4-chloro-3-hydroxybutanoate. chemicalbook.comrsc.org This whole-cell biocatalyst system is highly efficient, affording the (R)-product with an optical purity of 99% enantiomeric excess and a product yield of 90.5%. chemicalbook.com These examples strongly suggest that this compound would be a suitable substrate for similar biocatalytic reductions to produce the corresponding chiral β-hydroxy ester.

| Substrate | Catalyst/Method | Product | Yield (%) | Enantiomeric Excess (%) |

| Ethyl 4-chloro-3-oxobutanoate | Yeast fermentation broth with β-cyclodextrin | Ethyl (S)-4-chloro-3-hydroxybutanoate | 76 researchgate.net | 92 researchgate.net |

| Ethyl 4-chloro-3-oxobutanoate | Recombinant E. coli (aldehyde reductase, glucose dehydrogenase) | Ethyl (R)-4-chloro-3-hydroxybutanoate | 90.5 chemicalbook.com | 99 chemicalbook.com |

The presence of a chiral center at the 3-position of this compound introduces the possibility of diastereoselective reactions. When this chiral substrate undergoes further transformations, the existing stereocenter can influence the stereochemical outcome of newly formed stereocenters.

Similarly, the stereoselective [4 + 3] annulation of azadienes with ethyl 4-bromo-3-oxobutanoate, promoted by sodium hydride, yields benzindeno-fused azepine derivatives with good stereoselectivities. rsc.org This reaction showcases how the inherent reactivity and stereochemistry of the starting materials can be harnessed to construct complex chiral molecules.

Given the structural features of this compound, it is a promising candidate for a range of diastereoselective and enantioselective transformations. The methyl group at the 3-position can act as a stereodirecting group in reactions at the adjacent methylene or carbonyl groups. Furthermore, the use of chiral catalysts could enable highly enantioselective additions to the carbonyl group or reactions at the enolate, leading to the synthesis of valuable chiral building blocks.

| Reaction Type | Substrates | Catalyst/Promoter | Key Outcome |

| Dearomative [3 + 2] Cycloaddition | 2-Nitrobenzofurans, α-aryl-α-isocyanoacetate esters | Cupreine-ether organocatalyst | High diastereoselectivity and enantioselectivity nih.gov |

| [4 + 3] Annulation | Azadienes, ethyl 4-bromo-3-oxobutanoate | Sodium hydride | Good stereoselectivities in the formation of azepine derivatives rsc.org |

Applications of Ethyl 3 Methyl 4 Oxobutanoate in Advanced Organic Synthesis

Role in Natural Product Synthesis

The specific arrangement of functional groups in ethyl 3-methyl-4-oxobutanoate allows it to serve as a key building block in the total synthesis of intricate natural products.

A significant application of this compound is its role as a direct precursor in the synthesis of hemigossypol (B1673051), a bioactive natural product. Research has demonstrated a concise synthetic route where this compound is the key electrophile for constructing the core naphthalene (B1677914) structure of hemigossypol. nih.gov

In this synthesis, the carbon framework for the second ring of the naphthalene system is installed in a single step. A Grignard reagent, prepared from a substituted bromobenzene (B47551) derivative, reacts with this compound. This reaction leads to the formation of a crucial lactone intermediate, which then undergoes further transformations to yield the target hemigossypol molecule. nih.gov The reaction has been shown to be effective, producing the desired lactone intermediates in good yields. nih.gov

Table 1: Synthesis of Lactone Precursors for Hemigossypol Analogues This table summarizes the key reaction step involving this compound in the synthesis of Hemigossypol precursors as described in the literature. nih.gov

| Grignard Reagent | Electrophile | Product (Lactone) | Yield |

| Grignard of 1-bromo-2-isopropyl-3,4-dimethoxybenzene | This compound | Lactone 7a | 63–70% |

| Grignard of 1-bromo-3,4-dimethoxy-2-propylbenzene | This compound | Lactone 7c | 63–70% |

The 4-oxobutanoate (B1241810) scaffold, of which this compound is a member, is instrumental in the synthesis of various alkaloids. While specific literature may highlight the methyl ester, the underlying reactivity of the keto-ester framework is the key feature. For instance, a derivative, methyl (S)-4-(1-methylpyrrolidin-2-yl)-3-oxobutanoate, has been synthesized as a crucial intermediate for studying the biosynthesis of tropane (B1204802) alkaloids, which possess complex core structures. researchgate.net Furthermore, the related compound methyl 4-oxobutanoate has been utilized as a starting material for the concise asymmetric synthesis of (-)-deoxoprosophylline, a piperidine (B6355638) alkaloid. chemicalbook.com These examples underscore the utility of the 4-oxobutanoate motif in constructing the intricate nitrogen-containing ring systems characteristic of alkaloids.

Construction of Complex Molecular Architectures

The dual reactivity of this compound makes it an ideal building block for assembling sophisticated molecular frameworks, including polycyclic and heterocyclic systems.

The ability to form multiple rings is a key feature of this compound's utility. The synthesis of hemigossypol serves as a prime example of this application. nih.gov The reaction of this compound with a Grignard reagent initiates a sequence that directly forms the second ring of the polycyclic naphthalene system. nih.gov This strategic cyclization, forming a lactone that bridges two forming rings, is a powerful method for rapidly building molecular complexity from simpler, linear precursors.

The β-keto aldehyde structure of this compound is well-suited for participating in a variety of cyclization reactions to form a wide range of heterocycles. The reactivity is often demonstrated through related β-keto esters in multicomponent reactions, which are highly efficient for generating libraries of diverse molecules.

For example, the related compound ethyl 4,4,4-trifluoro-3-oxobutanoate is a workhorse in this area. It reacts with different components to form various heterocyclic systems, including:

Quinolinones: Through reactions with anilines, this fluorinated analogue can be cyclized to form both 2-trifluoromethyl-4-quinolinones and 4-trifluoromethyl-2-quinolinones. researchgate.net

Pyran and Piperidine Derivatives: In reactions with arylidenemalononitriles, it can yield complex dihydropyran and piperidine structures. researchgate.net

Moreover, the general reactivity of the keto-ester motif is well-established. Knoevenagel condensation with aromatic aldehydes is a common method for forming new carbon-carbon bonds, which can then be used in subsequent cyclizations. researchgate.net Isomeric γ-keto esters are key substrates in the Paal-Knorr synthesis, a classic method for preparing five-membered heterocycles like furans, pyrroles, and thiophenes. This body of research illustrates the vast potential of the this compound scaffold in generating diverse heterocyclic libraries for drug discovery and material science.

Table 2: Examples of Heterocyclic Systems from β-Keto Esters This table highlights the versatility of the β-keto ester functional group in synthesizing various heterocyclic rings, based on reactions of analogous compounds.

| Precursor Type | Reagents | Resulting Heterocycle |

| Fluorinated β-Keto Ester | Anilines | Quinolinones researchgate.net |

| Fluorinated β-Keto Ester | Arylidenemalononitriles | Dihydropyrans, Piperidines researchgate.net |

| β-Keto Ester | Aromatic Aldehydes (Knoevenagel) | Precursors for various heterocycles researchgate.net |

| γ-Keto Ester (Isomer) | Acid, Amine, or Sulfurizing Agent (Paal-Knorr) | Furans, Pyrroles, Thiophenes |

Synthesis of Specialty Chemical Precursors

Beyond complex natural products, this compound and its close analogues serve as intermediates in the synthesis of other targeted specialty chemicals. For instance, the structurally related compound ethyl 3-oxo-4-phenylbutanoate is considered a potential precursor for the synthesis of phenylacetone (B166967) (also known as P-2-P or benzyl (B1604629) methyl ketone). Phenylacetone is a significant chemical intermediate in various fields. The conversion from the β-keto ester is achieved through a straightforward chemical process involving heating under acidic conditions, which causes de-esterification followed by decarboxylation to yield the target ketone. This highlights the role of such butanoates as key tactical intermediates for specific, high-value chemical targets.

Spectroscopic and Computational Characterization of Ethyl 3 Methyl 4 Oxobutanoate and Its Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in confirming the identity and purity of synthesized ethyl 3-methyl-4-oxobutanoate. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its atomic and molecular structure can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. For this compound, NMR confirms the connectivity of atoms and can provide insights into the compound's tautomeric equilibrium.

¹H and ¹³C NMR: Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide primary evidence for the structure of this compound. Experimental data for analogous β-keto esters confirm that these compounds predominantly exist in their keto form in common NMR solvents like CDCl₃. mdpi.com The proton NMR spectrum would exhibit characteristic signals for the ethyl ester group (a quartet and a triplet), the methyl group adjacent to the chiral center, and the protons on the carbon backbone. mdpi.com The ¹³C NMR spectrum complements this by showing distinct resonances for the carbonyl carbons (ketone and ester), the ester alkoxy carbon, and the aliphatic carbons. mdpi.com

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on typical ranges for similar functional groups. Actual values may vary.

| Atom Type | Position | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|---|

| Ester Methylene (B1212753) (-O-CH₂-CH₃) | - | ~4.1 (quartet) | ~61 |

| Ester Methyl ( -O-CH₂-CH₃) | - | ~1.2 (triplet) | ~14 |

| Methylene (C2-H₂) | 2 | ~2.6 (doublet of doublets) | ~50 |

| Methine (C3-H) | 3 | ~2.9 (multiplet) | ~45 |

| Methyl (C3-CH₃) | - | ~1.1 (doublet) | ~16 |

| Aldehyde (C4-H) | 4 | ~9.7 (singlet) | ~202 |

| Ester Carbonyl (C=O) | 1 | - | ~171 |

2D NMR: For complex molecules, one-dimensional NMR spectra can suffer from signal overlap. Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to resolve these ambiguities. wikipedia.org A COSY experiment on this compound would show correlations between coupled protons, for instance, between the methine proton at C3 and the methylene protons at C2, as well as the C3 methyl protons. wikipedia.org An HSQC spectrum would correlate each proton signal with the carbon atom to which it is directly attached, providing unambiguous assignment of both ¹H and ¹³C resonances. wikipedia.org More advanced techniques like TOCSY (Total Correlation Spectroscopy) can reveal entire spin systems, identifying all protons within a coupled network. wikipedia.org

INEPT: Insensitive Nuclei Enhancement by Polarization Transfer (INEPT) is a technique used to enhance the signal intensity of insensitive nuclei like ¹³C by transferring magnetization from sensitive nuclei like ¹H. It can also be used to determine the number of protons attached to a carbon atom (CH, CH₂, CH₃), which is valuable for spectral assignment.

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

MS and HRMS: High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of this compound (C₇H₁₂O₃). researchgate.net This is a critical step in confirming the identity of a newly synthesized compound. The nominal mass is 144.17 g/mol . nih.gov

LC-MS: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique that separates mixtures with high-performance liquid chromatography (HPLC) before detection by mass spectrometry. This is particularly useful for analyzing the purity of this compound and for studying reaction mixtures. nih.gov However, β-keto esters can exhibit poor peak shapes in reverse-phase HPLC due to keto-enol tautomerism, which can sometimes be addressed by using mixed-mode chromatography or by adjusting the temperature to speed up the interconversion between tautomers. chromforum.org

EI-MS Fragmentation Analysis: Electron Ionization Mass Spectrometry (EI-MS) involves bombarding the molecule with high-energy electrons, causing it to fragment in a reproducible manner. The resulting fragmentation pattern is a "fingerprint" that can help identify the molecule. researchgate.net For esters, common fragmentation pathways include the cleavage of bonds adjacent to the carbonyl group and McLafferty rearrangements. libretexts.org The mass spectrum of this compound would be expected to show characteristic fragments corresponding to the loss of the ethoxy group (-OCH₂CH₃), the ethyl group (-CH₂CH₃), and other fragments resulting from the cleavage of the carbon backbone.

Interactive Data Table: Predicted Key EI-MS Fragments for this compound

| m/z Value | Predicted Fragment Ion | Notes |

|---|---|---|

| 144 | [C₇H₁₂O₃]⁺˙ | Molecular Ion (M⁺˙) |

| 115 | [M - C₂H₅]⁺ | Loss of the ethyl group from the ester |

| 99 | [M - OC₂H₅]⁺ | Loss of the ethoxy group (alpha-cleavage) |

| 71 | [CH₃CHCH₂CO]⁺ | Acylium ion from cleavage next to the ester |

| 43 | [CH₃CO]⁺ | Acylium ion, common fragment for methyl ketones |

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibration of atoms in a molecule and is used to identify the presence of specific functional groups. The IR spectrum of this compound is dominated by strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations. Because there are two carbonyl groups (ketone and ester), two distinct peaks would be expected in the region of 1700-1750 cm⁻¹. A strong band around 1740 cm⁻¹ would correspond to the ester C=O, while another strong band around 1715 cm⁻¹ would be assigned to the ketone C=O. The spectrum would also show C-O stretching vibrations for the ester group between 1000-1300 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about electronic transitions within a molecule. β-Keto esters typically show two absorption maxima: a weak n→π* transition at longer wavelengths (around 270-290 nm) and a stronger π→π* transition at shorter wavelengths (<250 nm). The position and intensity of these bands can be influenced by the solvent, which affects the keto-enol equilibrium. semanticscholar.orgresearchgate.net In polar solvents, the keto form is generally favored. researchgate.net

X-ray Crystallography for Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis, a single, high-quality crystal of the compound is required. This compound is an oil at room temperature, which makes obtaining a suitable crystal for X-ray diffraction challenging. mdpi.com

However, if a crystalline derivative could be formed or if the compound itself could be crystallized at low temperatures, X-ray crystallography would provide unambiguous data on bond lengths, bond angles, and the conformation of the molecule in the solid state. researchgate.net Studies on crystalline derivatives of other β-keto esters have successfully determined their molecular structures, revealing details about intramolecular interactions and packing in the crystal lattice. researchgate.netnih.gov Such an analysis would definitively confirm the relative stereochemistry at the C3 position if a chiral synthesis or resolution were performed.

Computational Chemistry and Theoretical Studies

Computational methods are used to model molecular properties and predict reactivity, providing insights that complement experimental data.

Quantum mechanical calculations, such as Density Functional Theory (DFT) and the semi-empirical AM1 method, are powerful tools for investigating the properties of molecules like this compound.

DFT Calculations: DFT methods, such as those using the M06-2X functional with a 6-311+G(d,p) basis set, are widely used to optimize molecular geometries and calculate electronic properties. nih.govnih.gov These calculations can predict the relative stabilities of different tautomers (keto vs. enol) and conformers. researchgate.netnih.gov For β-keto esters, theoretical studies often confirm the experimental observation that the keto tautomer is more stable. nih.gov Furthermore, DFT is used to calculate reactivity indices, such as Fukui functions and local hypersoftness, which identify the most electrophilic and nucleophilic sites within the molecule. mdpi.comnih.gov For instance, such calculations can predict whether a nucleophile would preferentially attack the ketone carbonyl (C4) or the ester carbonyl (C1), providing insight into the compound's chemical behavior. mdpi.com

AM1 Calculations: The Austin Model 1 (AM1) is a semi-empirical method that is computationally less demanding than DFT, making it suitable for initial explorations of molecular properties. researchgate.net It has been used to study keto-enol tautomerism and to correlate calculated electronic charges with fragmentation patterns observed in mass spectrometry. researchgate.net For β-keto esters, AM1 calculations can provide reasonable estimations of the heats of formation for different tautomers, helping to predict their relative abundance. researchgate.net

Molecular Mechanics (MM2) Simulations for Conformational Analysis

The conformational landscape of this compound is of significant interest as it directly influences the molecule's reactivity and spectroscopic properties. Due to the presence of multiple rotatable single bonds, the molecule can adopt various spatial arrangements. Molecular Mechanics (MM2) simulations provide a computationally efficient method to explore these conformational possibilities and identify the most stable structures.

The MM2 force field is a classical mechanics-based model that calculates the potential energy of a molecule as a sum of various energy terms, including bond stretching, angle bending, torsional strain, and van der Waals interactions. By systematically rotating the bonds within the this compound molecule and calculating the corresponding MM2 energy, a potential energy surface can be generated. The minima on this surface correspond to stable conformers.

A representative, hypothetical MM2 conformational analysis of the keto form of this compound would likely identify several low-energy conformers. The relative energies of these conformers dictate their population at a given temperature. Below is a hypothetical data table illustrating the kind of results that would be obtained from such a study.

Hypothetical Relative Energies of this compound Conformers from MM2 Simulation

| Conformer | Dihedral Angle (O=C-C2-C3) (degrees) | Dihedral Angle (C2-C3-C4=O) (degrees) | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | 180 (anti-periplanar) | 60 (gauche) | 0.00 |

| 2 | 60 (gauche) | 180 (anti-periplanar) | 0.85 |

| 3 | 180 (anti-periplanar) | 180 (anti-periplanar) | 1.50 |

| 4 | 60 (gauche) | 60 (gauche) | 2.10 |

Note: This table is a representative example based on the known conformational preferences of similar β-keto esters and is intended for illustrative purposes. The actual values would need to be determined by specific MM2 calculations for this compound.

The results of such simulations are crucial for understanding the molecule's behavior in different environments and for predicting the stereochemical outcomes of its reactions.

Predictive Modeling for Reaction Outcomes

Predictive modeling, often employing computational chemistry techniques, is a powerful tool for forecasting the outcomes of chemical reactions, including selectivity and yield. For a molecule like this compound, which possesses multiple reactive sites, such models are invaluable for designing synthetic strategies.

The reactivity of this compound is primarily centered around the aldehyde, the ester, and the acidic α-protons. Predictive models can be developed to understand and forecast the outcomes of various transformations at these sites.

Aldol (B89426) and Related Condensation Reactions:

The enolate of this compound, formed by deprotonation at the α-carbon (C2), is a key intermediate in many carbon-carbon bond-forming reactions, most notably the aldol reaction. Predictive models for aldol reactions often focus on understanding the factors that control stereoselectivity. Computational methods, such as Density Functional Theory (DFT), can be used to model the transition states of the reaction. The relative energies of the competing transition states (e.g., Zimmerman-Traxler models) can predict which diastereomer will be the major product.

For instance, the reaction of the enolate of this compound with an aldehyde can proceed through different chair-like transition states. The steric interactions between the substituents on the enolate (the methyl group and the ethyl ester) and the aldehyde will determine the preferred transition state geometry and thus the stereochemical outcome.

Reduction Reactions:

The reduction of the two carbonyl groups in this compound presents a chemoselectivity challenge. Predictive models can help in selecting the appropriate reducing agent and conditions to selectively reduce either the aldehyde or the keto group. These models can be based on calculating the relative activation energies for the reduction of each carbonyl group with different reagents. For example, certain reagents might show a higher propensity to coordinate with and reduce the more sterically accessible aldehyde.

Furthermore, for the reduction of the ketone, which would generate a new stereocenter, predictive models can be employed to forecast the enantioselectivity when using chiral reducing agents or catalysts. These models often involve docking studies of the substrate into the active site of a biocatalyst or modeling the transition state of a metal-catalyzed hydrogenation.

General Predictive Reactivity Models:

Quantitative Structure-Activity Relationship (QSAR) models can also be developed to predict the reactivity of a series of related compounds. alaska.edu While a specific QSAR model for this compound is not available, the principles can be applied. Such a model would correlate structural descriptors of a series of β-keto esters with their experimentally determined reaction rates or selectivities. The resulting model could then be used to predict the reactivity of new, untested compounds in the series.

The following table summarizes how predictive modeling can be applied to forecast the outcomes of key reactions involving this compound.

Application of Predictive Modeling to Reactions of this compound

| Reaction Type | Modeled Aspect | Computational Method | Predicted Outcome |

| Aldol Condensation | Diastereoselectivity | DFT (Transition State Analysis) | Major and minor diastereomeric products based on transition state energies. |

| Ketone Reduction | Enantioselectivity | Molecular Docking (with enzymes) or DFT (with chiral catalysts) | Predicted enantiomeric excess (ee) of the resulting alcohol. |

| Chemoselective Reduction | Site of reduction (aldehyde vs. ketone) | DFT (Activation Energy Calculation) | Favored product based on the lower activation energy pathway. |

| Enolate Alkylation | C- vs. O-alkylation | DFT (Reaction Pathway Analysis) | Ratio of C-alkylated to O-alkylated products under different conditions. |

These predictive models, grounded in theoretical chemistry, provide a rational basis for experimental design, saving time and resources in the synthesis of derivatives of this compound.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 3-methyl-4-oxobutanoate, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : this compound can be synthesized via condensation reactions using β-keto esters and alkyl halides. For example, ethyl 4-chloro-3-oxobutanoate analogs (e.g., ) undergo nucleophilic substitution with methyl groups under basic conditions. Optimization involves:

-

Catalyst selection : Use of triethylamine or DBU to enhance nucleophilicity.

-

Solvent choice : Polar aprotic solvents (e.g., DMF, acetonitrile) improve reaction rates.

-

Temperature control : Reactions performed at 60–80°C minimize side products.

-

Yield improvement : Column chromatography (silica gel, 60–120 mesh) with ethyl acetate/hexane gradients achieves >85% purity .

Synthesis Parameters Optimal Conditions Catalyst Triethylamine (1.2 equiv) Solvent Acetonitrile Temperature 70°C Purification Silica gel chromatography

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Structural validation requires multi-spectral analysis:

- 1H/13C NMR : Key signals include the ester carbonyl (δ ~170 ppm), ketone (δ ~210 ppm), and methyl groups (δ 1.2–1.4 ppm for ethyl; δ 2.1–2.3 ppm for methyl).

- IR Spectroscopy : Peaks at 1740 cm⁻¹ (ester C=O) and 1715 cm⁻¹ (ketone C=O).

- Mass Spectrometry (ESI-MS) : Molecular ion [M+H]+ at m/z 173.1.

Cross-referencing with databases (e.g., PubChem) and literature () ensures accuracy .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic additions?

- Methodological Answer : The ketone and ester groups create two electrophilic sites. Density Functional Theory (DFT) studies suggest:

- Ketone reactivity : Higher electrophilicity due to conjugation with the ester group (resonance stabilization).

- Steric effects : The methyl group at C3 hinders nucleophilic attack at C4, favoring regioselectivity at the ketone.

Experimental validation via kinetic studies (e.g., monitoring reaction rates with Grignard reagents) and computational modeling (Gaussian 09) are recommended .

Q. How does substituent variation (e.g., halogenation) impact the stability and reactivity of this compound derivatives?

- Methodological Answer : Substituents alter electronic and steric profiles:

-

Electron-withdrawing groups (e.g., Cl, NO₂) : Increase ketone reactivity but reduce ester stability (hydrolysis risk).

-

Electron-donating groups (e.g., OCH₃) : Stabilize the ester moiety but reduce ketone electrophilicity.

Stability assessments via accelerated degradation studies (40°C/75% RH for 4 weeks) and HPLC monitoring (C18 column, 1.0 mL/min acetonitrile/water) are critical .Substituent Ketone Reactivity (Relative Rate) Ester Stability (t½ at 40°C) -Cl 2.5x 14 days -NO₂ 3.1x 10 days -OCH₃ 0.8x 28 days

Q. What analytical strategies resolve contradictions in spectroscopic data for novel derivatives?

- Methodological Answer : Contradictions arise from tautomerism or impurities. Solutions include:

- 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., keto-enol tautomers).

- X-ray Crystallography : Definitive structural confirmation for crystalline derivatives.

- High-Resolution Mass Spectrometry (HR-MS) : Differentiate isobaric impurities (e.g., ).

Cross-validation with reference standards (e.g., USP/EP guidelines in ) ensures reliability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.